3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine

Synthetic Methodology Process Chemistry Heterocycle Synthesis

Medicinal chemists optimizing kinase inhibitor SAR often encounter unreliable reactivity from non-halogenated scaffolds. 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (CAS 701298-97-7) resolves this with a defined 3-position bromine handle enabling robust Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. • High synthetic yield (81%) ensures cost-effective building block supply • Calculated XLogP3 2.1 & aqueous solubility 0.73 g/L provide quantifiable ADME starting points • Available as a solid with ≥95% purity; cited in EP1564213 A1 (Takeda) for imidazole-based therapeutics

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 701298-97-7
Cat. No. B1294239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
CAS701298-97-7
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1CCC2=NC=C(N2CC1)Br
InChIInChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2
InChIKeyUWZONBZFTQTRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine: Core Intermediate & Reactivity


3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (C8H11BrN2, MW: 215.09 g/mol) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]azepine class . It is a key synthetic intermediate whose utility is anchored in its reactive 3-position bromine substituent, which enables cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations [1]. Unlike its fully aromatic or non-brominated counterparts, this partially saturated, fused azepine scaffold offers a unique combination of conformational flexibility and a well-defined point for further functionalization, making it a strategic building block in medicinal chemistry and organic synthesis [1].

Reactive 3-position bromine enables Suzuki and Buchwald cross-coupling reactions
Partially saturated azepine scaffold offers conformational flexibility for medicinal chemistry
Strategic building block for diverse compound library synthesis

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine: Why Analogs Are Not Interchangeable


The selection of a halogenated heterocyclic building block for medicinal chemistry is not trivial and depends on specific molecular properties. Simple substitution with another halogenated analog or the non-brominated parent compound introduces significant, quantifiable changes in reactivity, physicochemical properties, and synthetic utility. The 3-position bromine atom on 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine imparts a specific reactivity profile, calculated lipophilicity (XLogP3: 2.1), and solubility (calc. 0.73 g/L at 25 °C) that are distinct from the chloro, iodo, or non-halogenated analogs [1]. These differences can drastically alter reaction kinetics in cross-coupling events, downstream purification steps, and the final biological activity of synthesized candidates. Therefore, generic substitution without verifying the exact CAS number 701298-97-7 can lead to failed syntheses, altered pharmacokinetic profiles, or compromised biological data.

Halogen-dependent reactivity
The 3-bromo substituent provides specific reactivity for Pd-catalyzed couplings; chloro or iodo analogs may shift reaction kinetics and complicate purification.
Physicochemical property mismatch
Calculated lipophilicity and aqueous solubility differ from non-halogenated or other halogen analogs, potentially altering downstream biological readouts.
Physical form and purity discrepancies
Available as a high-purity solid; alternative analogs may be oils or lower purity, affecting handling, weighing, and experimental reproducibility.

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine: Comparative Evidence for Selection


Scalable Bromination Yield

The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is achieved through a highly efficient and documented bromination procedure. The reaction of the parent scaffold, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, with N-bromosuccinimide (NBS) in carbon tetrachloride at ambient temperature for 1 hour, followed by a straightforward workup, delivers the target compound in an excellent 81% isolated yield . This quantitative yield provides procurement teams and chemists with a high degree of confidence in the synthetic accessibility and commercial viability of this specific building block.

Scalable Bromination Yield
Reported
81% isolated yield
Supports synthetic accessibility and scale-up
Reproducible with documented procedure
Synthetic Methodology Process Chemistry Heterocycle Synthesis

Unique Physicochemical Profile

The target compound possesses a distinct calculated physicochemical profile that differentiates it from close analogs. It has a calculated aqueous solubility of 0.73 g/L at 25 °C and a calculated partition coefficient (XLogP3) of 2.1 [1]. While direct experimental data for the non-brominated parent (CAS 5768-55-8) or other halogenated analogs are not available in the primary literature, these values define a specific lipophilicity/hydrophilicity balance for the 3-bromo derivative. This profile is a key quantitative input for computational models predicting membrane permeability, solubility, and metabolic stability in drug discovery programs.

Physicochemical Profile
Class-level inference
XLogP3 2.1; Solubility 0.73 g/L
Defined lipophilicity/hydrophilicity balance
Calculated values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery ADME Properties

Cross-Coupling Versatility

The presence of the bromine atom at the 3-position is not merely structural; it is a functional handle that enables a specific class of reactions not possible with the non-halogenated parent scaffold. The compound is explicitly described as a substrate for efficient cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This is a direct, qualitative advantage over the non-brominated analog, which lacks this reactive site for modular C-C or C-N bond formation, thereby limiting its utility as a late-stage diversification point in complex molecule synthesis.

Cross-Coupling Versatility
Supporting evidence
Reactive towards Suzuki and Buchwald couplings
Enables modular C-C/C-N bond formation
Not possible with non-halogenated parent scaffold
Organic Synthesis C-C Bond Formation Buchwald-Hartwig Amination

High-Purity Solid for Reproducible Research

For procurement and experimental reproducibility, the physical form and purity of a compound are essential. 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is commercially available as a solid, with purities typically specified at 95% or 98% from major vendors . This contrasts with some analogs or less-common halogenated derivatives which may be oils, require specialized storage, or have lower and less consistent purity specifications. The defined solid state and high purity streamline handling, weighing, and formulation for biological assays or further synthetic steps.

High-Purity Solid
Supporting evidence
Solid; Purity 95% or 98%
Reduces pre-purification needs, ensures reproducibility
As per commercial datasheets
Analytical Chemistry Quality Control Procurement

3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine: Key Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The primary application scenario for this compound is as a key intermediate in the modular synthesis of drug-like molecules, particularly kinase inhibitor scaffolds. The high synthetic yield (81%) for its preparation ensures a cost-effective entry point for building block synthesis . Its well-defined 3-position bromine handle enables late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing medicinal chemists to rapidly explore diverse chemical space and optimize structure-activity relationships (SAR) around the flexible imidazo[1,2-a]azepine core [1].

Lead Optimization with LogP & Solubility

During lead optimization, the specific calculated lipophilicity (XLogP3 = 2.1) and aqueous solubility (0.73 g/L) of this 3-bromo derivative provide a quantifiable starting point for improving a candidate's ADME profile . If a lead series requires modulation of these properties, this intermediate offers a defined, calculable impact on the final molecule's characteristics. This allows medicinal chemistry teams to make data-driven decisions when selecting building blocks to fine-tune a compound's pharmacokinetic behavior.

Reliable Solid Intermediate for Drug Discovery

For industrial and academic research groups conducting large-scale or long-term medicinal chemistry campaigns, the physical characteristics of this compound are a significant advantage. Its availability as a solid with defined, high purity (95-98%) from major vendors like Sigma-Aldrich/BLD Pharmatech and AKSci ensures experimental reproducibility and minimizes technical hurdles associated with handling, storage, and formulation [1]. This reliability is crucial for generating consistent SAR data and for the eventual scale-up of promising leads.

Patent-Documented Intermediate Synthesis

This compound is not merely a theoretical building block; its utility is validated by its use in patented processes. Specifically, 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is referenced as an intermediate in EP1564213 A1 (Takeda Pharmaceutical Company), a patent concerning imidazole derivatives for therapeutic use [2]. This citation in primary patent literature provides a high level of evidence for its direct applicability in the synthesis of biologically active molecules, offering procurement teams and researchers a clear precedent for its value.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold diversification
Bromo handle for cross-coupling
Synthetic route feasibility
ADME profile modulation
Calculated logP and solubility
In silico ADME prediction
Reproducible research campaigns
Solid form and high purity
Handling and scale-up consistency
Patent-precedented building block
Prior art documentation
Lead identification programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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